DPTN

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H18N4OS |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

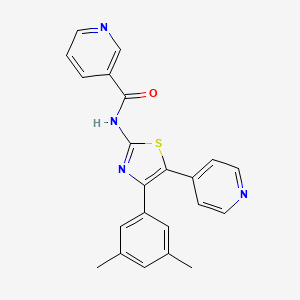

N-[4-(3,5-dimethylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-yl]pyridine-3-carboxamide |

InChI |

InChI=1S/C22H18N4OS/c1-14-10-15(2)12-18(11-14)19-20(16-5-8-23-9-6-16)28-22(25-19)26-21(27)17-4-3-7-24-13-17/h3-13H,1-2H3,(H,25,26,27) |

InChI Key |

YDXZLBYHXZOWOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=C(SC(=N2)NC(=O)C3=CN=CC=C3)C4=CC=NC=C4)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of DPTN Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of pharmacological research is replete with molecules of therapeutic promise, each with a unique mechanism of action waiting to be fully elucidated. DPTN hydrochloride is one such molecule that has garnered interest within the scientific community. However, it is important to note that the designation "this compound hydrochloride" can be ambiguous. This guide will focus on the well-characterized compound, this compound dihydrochloride, a potent and selective antagonist of the A3 adenosine receptor (A3AR).[1][2][3][4] While the term "this compound hydrochloride" has also been associated with N,N-dipropyltryptamine, a serotonergic agonist, this document will delve into the specific actions of the A3AR antagonist, which has been more formally studied in neuropharmacological research.[5]

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core mechanism of action of this compound dihydrochloride. As a senior application scientist, the aim is to present this information with technical accuracy and field-proven insights, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating.

The A3 Adenosine Receptor: A Key Therapeutic Target

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathophysiological processes. It is involved in inflammation, immune responses, and cell proliferation, making it an attractive target for therapeutic intervention in a range of conditions, including inflammatory diseases and cancer. The A3AR is typically coupled to inhibitory G proteins (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Core Mechanism of Action of this compound Dihydrochloride

This compound dihydrochloride functions as a potent and selective antagonist of the A3 adenosine receptor.[1][2][3][4] This means that it binds to the A3AR but does not activate it, thereby blocking the receptor from being activated by its endogenous ligand, adenosine. This antagonist action prevents the downstream signaling cascade that would normally be initiated by A3AR activation.

Antagonistic Activity and Selectivity

The potency of this compound dihydrochloride as an A3AR antagonist has been quantified through binding affinity studies, which measure the concentration of the compound required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (Ki value). Lower Ki values indicate higher binding affinity and potency.

| Species | Ki Value (nM) |

| Human | 1.65[1][2][4] |

| Mouse | 9.61[1][2][4] |

| Rat | 8.53[1][2][4] |

These low nanomolar Ki values demonstrate that this compound dihydrochloride is a highly potent antagonist of the A3AR across multiple species.[1][2][4] Its selectivity for the A3AR over other adenosine receptor subtypes is a critical feature, as this reduces the likelihood of off-target effects and associated side effects.

Downstream Signaling Pathways

By blocking the A3AR, this compound dihydrochloride prevents the Gi/o-mediated inhibition of adenylyl cyclase. This, in turn, leads to a relative increase in intracellular cAMP levels, as the basal activity of adenylyl cyclase is no longer suppressed by A3AR activation. The modulation of cAMP levels can have wide-ranging effects on cellular function, including gene expression, metabolism, and cell survival.

Caption: Workflow for a competitive radioligand binding assay.

Therapeutic Potential and Future Directions

The potent and selective antagonist activity of this compound dihydrochloride at the A3AR suggests its potential for therapeutic applications in diseases where A3AR signaling is dysregulated. The field of inflammation and immunology is a key area of interest for A3AR antagonists. [3]Further preclinical studies are necessary to explore the efficacy and safety of this compound dihydrochloride in various disease models. These studies would involve evaluating its pharmacokinetic and pharmacodynamic properties to establish a clear path toward potential clinical development.

This compound dihydrochloride is a potent and selective antagonist of the A3 adenosine receptor, with high affinity for human, mouse, and rat receptors. Its core mechanism of action involves blocking the inhibitory G protein-coupled signaling of the A3AR, thereby preventing the downstream decrease in intracellular cAMP levels. This mechanism has been elucidated through standard pharmacological assays, such as competitive radioligand binding. The specific targeting of the A3AR by this compound dihydrochloride positions it as a valuable research tool and a potential therapeutic agent for a variety of disorders, particularly those with an inflammatory component. Further investigation into its in vivo effects will be crucial in realizing its full therapeutic potential.

References

-

This compound dihydrochloride - Immunomart. (URL: [Link])

-

This compound dihydrochloride from MedChemExpress | Biocompare.com. (URL: [Link])

Sources

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Cellular Functions of Dermatopontin (DPTN)

Abstract

Dermatopontin (this compound), a 22-kDa non-collagenous protein of the extracellular matrix (ECM), has emerged from being a structural component to a key modulator of fundamental cellular processes. Initially identified in the dermis, this compound is now recognized for its widespread expression and multifaceted roles in matrix assembly, cell-matrix interactions, and the modulation of critical signaling pathways.[1][2] This technical guide synthesizes current knowledge on the cellular functions of this compound, presenting its mechanisms of action, its role in health and disease, and robust methodologies for its study. We will explore this compound's pivotal function in collagen fibrillogenesis, its intricate interplay with growth factors like TGF-β, and its complex, often context-dependent, role in pathologies ranging from fibrosis to cancer. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biology and its potential as a therapeutic target.

The Architectural Role of this compound in the Extracellular Matrix

The primary and most well-established function of this compound is its integral role in the organization and maintenance of the ECM. It acts as a crucial molecular architect, influencing the structure and integrity of the tissue scaffold.

Master Regulator of Collagen Fibrillogenesis

This compound is a potent accelerator of collagen fibril formation, a fundamental process for the structural integrity of most tissues.[1][3] It influences not only the rate of assembly but also the morphology of the resulting collagen fibrils. In the presence of this compound, collagen fibrils tend to be of a smaller and more uniform diameter.[2] This modulation is critical for the biomechanical properties of tissues like skin. The physiological significance of this function is starkly illustrated in this compound-knockout mice. These animals exhibit a phenotype reminiscent of Ehlers-Danlos syndrome, characterized by increased skin elasticity, reduced skin tensile strength, and significantly lower dermal collagen content.[4][5] Electron microscopy of the dermis from these mice reveals disorganized collagen fibrils with irregular contours and varied diameters, confirming this compound's critical role in vivo.[4]

A Key Interaction Hub within the ECM

This compound's influence extends beyond collagen. It interacts with several other key ECM components, creating a functional network that dictates tissue architecture and cellular behavior.

-

Fibronectin: this compound interacts directly with fibronectin, promoting the formation of fibronectin fibrils. This is particularly crucial during the initial stages of wound healing, where this compound is found in the provisional matrix and enhances fibroblast adhesion to the fibrin-fibronectin clot.[1][3]

-

Decorin: this compound binds to the proteoglycan decorin.[1][6] This interaction is not merely structural; it has profound implications for growth factor signaling, as discussed in Section 2.2.

The central role of this compound in orchestrating ECM assembly is visualized below.

Caption: this compound's interactions within the extracellular matrix.

This compound in Cellular Communication and Signal Transduction

This compound functions as a critical communication link between the extracellular environment and the cell, influencing adhesion, signaling, and proliferation.

This compound-Mediated Cell Adhesion

This compound is a potent cell adhesion molecule for a variety of cell types, including fibroblasts, keratinocytes, and endothelial cells.[1][7][8] This adhesion is not passive; it triggers intracellular signaling that affects cell behavior. The primary receptors for this compound-mediated adhesion are:

-

α3β1 Integrin: this compound binds to this integrin, promoting cell spreading and the formation of actin stress fibers.[9][10]

-

Heparan Sulfate Proteoglycans (Syndecans): These co-receptors are also essential for robust cell adhesion to this compound.[9]

The adhesive function of this compound is critical in processes like re-epithelialization during wound healing, where it helps keratinocytes adhere to the newly formed matrix.[1][9]

Potentiation of TGF-β Signaling

One of the most significant signaling functions of this compound is its ability to modulate the activity of Transforming Growth Factor-beta (TGF-β), a master regulator of fibrosis, inflammation, and cell growth. This compound interacts with TGF-β1 and significantly enhances its biological activity.[5][6][11] The mechanism is multifaceted: this compound can compete with decorin—a known TGF-β inhibitor—for binding to the growth factor.[6][11] Furthermore, the this compound-decorin complex binds to TGF-β1 with higher avidity than either molecule alone, suggesting a cooperative mechanism for concentrating and presenting the growth factor to its cellular receptors.[6][11] This enhancement of TGF-β activity by this compound has profound implications for tissue fibrosis and cancer progression.

Caption: this compound enhances TGF-β signaling activity.

Regulation of Cell Proliferation

Consistent with its role in enhancing the activity of the cytostatic factor TGF-β, this compound generally acts as an inhibitor of cell proliferation, promoting a state of cellular quiescence.[1][2] Overexpression of this compound has been shown to decrease the proliferation of various cell types, including myoblasts and certain cancer cells.[7][8] The underlying mechanisms are still being elucidated but may involve the modulation of key signaling pathways that control the cell cycle. For instance, in hepatocellular carcinoma, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[12] In endometrial cancer models, this compound appears to regulate the MEK-ERK-MYC signaling pathway.[13]

The Dichotomous Role of this compound in Disease

The function of this compound in pathological conditions is complex and highly context-dependent, acting as either a pathogenic driver or a protective factor.

Fibrosis

This compound's role in fibrosis is paradoxical. In skin, decreased this compound expression is associated with the pathogenesis of fibrosis in conditions like hypertrophic scars and systemic sclerosis (scleroderma).[14] This is consistent with the observation that the pro-fibrotic cytokine TGF-β1 upregulates this compound, while the anti-fibrotic cytokine Interleukin-4 (IL-4) suppresses its expression.[14] However, in other tissues, this compound appears to be pro-fibrotic. In obesity, this compound is upregulated in adipose tissue where it promotes ECM remodeling and inflammation, contributing to fibrosis.[8][10] Similarly, this compound expression is elevated in liver fibrosis.[10][15] This suggests that the net effect of this compound on fibrosis depends on the specific tissue microenvironment and the balance of local cytokines.

Cancer

The role of this compound in cancer is similarly multifaceted, with evidence supporting it as both a tumor suppressor and a factor involved in tumor progression.

| Cancer Type | This compound Expression | Reported Function/Pathway | Reference(s) |

| Hepatocellular Carcinoma (HCC) | Downregulated | Tumor suppressor; inhibits proliferation via Wnt/β-catenin pathway. | [12] |

| Endometrial Cancer | Downregulated | Potential tumor suppressor; regulates MEK-ERK-MYC pathway. | [13] |

| Oral Squamous Cell Carcinoma | Downregulated | Inhibits metastatic properties. | [1] |

| Colon Cancer | Variable | Complex role; may act as part of the TGF-β signaling pathway. | [15][16] |

| Obesity-Associated Colon Cancer | Altered | May influence tumor development by changing ECM protein expression. | [15] |

This variability underscores the need to investigate this compound's function within the specific context of each tumor type and its unique microenvironment.

Methodologies for Interrogating this compound Function

Studying a matricellular protein like this compound requires a combination of biochemical, molecular, and cell-based assays. The following protocols provide a robust framework for investigating its core functions.

Experimental Protocol: In Vitro Collagen Fibrillogenesis Assay

This assay measures the ability of this compound to influence the kinetics of collagen fibril formation. The causality is demonstrated by comparing the rate of turbidity increase in the presence and absence of recombinant this compound.

Principle: Collagen self-assembly into fibrils causes an increase in turbidity, which can be monitored spectrophotometrically at 313 nm.[17]

Step-by-Step Methodology:

-

Preparation: Chill all solutions and equipment (pipette tips, microplates) to 4°C on ice.

-

Reaction Mix: In a pre-chilled 96-well plate, prepare the reaction mixtures.

-

Control Well: Mix acid-solubilized Type I collagen (e.g., final concentration 0.5 mg/mL) with an equal volume of a fibril formation buffer (e.g., PBS, pH 7.4).

-

Test Well: Mix the same concentration of Type I collagen with fibril formation buffer containing purified recombinant this compound (e.g., final concentration 25 µg/mL).[17]

-

-

Initiation: Place the 96-well plate into a plate reader pre-warmed to 37°C.

-

Measurement: Immediately begin monitoring the absorbance (Optical Density) at 313 nm every 1-2 minutes for a period of 60-90 minutes.

-

Analysis: Plot absorbance versus time. An accelerated rate of increase in the sigmoidal curve for the this compound-treated sample compared to the control indicates promotion of fibrillogenesis.

Experimental Protocol: Cell Adhesion Assay

This protocol validates this compound's function as a cell adhesion molecule. The self-validating aspect comes from including a negative control (BSA-coated) and a positive control (Fibronectin-coated) surface.

Principle: Cells are allowed to adhere to plates coated with this compound or control proteins. Non-adherent cells are washed away, and the remaining adherent cells are quantified.

Step-by-Step Methodology:

-

Plate Coating: Coat wells of a 96-well plate overnight at 4°C with:

-

Recombinant this compound (e.g., 10 µg/mL in PBS).

-

Positive Control: Fibronectin (10 µg/mL in PBS).

-

Negative Control: Bovine Serum Albumin (BSA) (1% w/v in PBS).

-

-

Blocking: Wash wells 3 times with PBS. Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Plating: Wash wells again with PBS. Harvest cells (e.g., fibroblasts, HaCaT keratinocytes) and resuspend in serum-free medium. Add 5 x 10⁴ cells to each well.

-

Adhesion Incubation: Incubate the plate at 37°C in a CO₂ incubator for 1 hour.

-

Washing: Gently wash away non-adherent cells by rinsing the wells 3 times with PBS.

-

Quantification: Fix the remaining cells with 4% paraformaldehyde, stain with 0.1% crystal violet, and solubilize the dye with 10% acetic acid. Read the absorbance at 595 nm.

-

Analysis: Compare the absorbance values. Significantly higher absorbance in this compound-coated wells compared to BSA-coated wells confirms its cell-adhesive activity.

Caption: A typical workflow for investigating this compound's cellular functions.

Conclusion and Future Directions

Dermatopontin is a functionally versatile matricellular protein that transcends a purely structural role. It is a key regulator of ECM assembly, a mediator of cell adhesion, and a potent modulator of TGF-β signaling. Its complex and often contradictory roles in diseases like fibrosis and cancer highlight the critical importance of the cellular and tissue context.

Future research should focus on several key areas:

-

Receptor Deconvolution: While α3β1 integrin and syndecans are known receptors, a full understanding of the this compound receptome on different cell types is needed.

-

Intracellular Signaling: Elucidating the downstream signaling cascades initiated by this compound binding is crucial to understanding its effects on cell behavior.

-

Therapeutic Targeting: Given its role in modulating TGF-β activity and cell adhesion, this compound represents a potential therapeutic target. Developing strategies to either inhibit or augment its function could be beneficial in treating fibrosis, promoting wound healing, or controlling cancer metastasis.

As our understanding of the complex language of the extracellular matrix continues to grow, Dermatopontin stands out as a critical narrator of the story, directing cellular behavior from the outside in.

References

-

Wikipedia. Dermatopontin. [Link]

-

Wang, G., et al. (2001). Dermatopontin expression is decreased in hypertrophic scar and systemic sclerosis skin fibroblasts and is regulated by transforming growth factor-beta1, interleukin-4, and matrix collagen. PubMed. [Link]

-

Amritha, S., et al. (2020). Dermatopontin in Skeletal Muscle Extracellular Matrix Regulates Myogenesis. MDPI. [Link]

-

Takeda, U., et al. (2002). Targeted disruption of dermatopontin causes abnormal collagen fibrillogenesis. PubMed. [Link]

-

Okamoto, O., et al. (2006). Dermatopontin, a novel player in the biology of the extracellular matrix. Taylor & Francis Online. [Link]

-

Kato, A., et al. (2010). Dermatopontin promotes epidermal keratinocyte adhesion via alpha3beta1 integrin and a proteoglycan receptor. PubMed. [Link]

-

Okamoto, O., et al. (1999). Dermatopontin interacts with transforming growth factor beta and enhances its biological activity. PubMed Central. [Link]

-

Okamoto, O., et al. (1999). Dermatopontin interacts with transforming growth factor β and enhances its biological activity. Biochemical Journal. [Link]

-

Kato, A., et al. (2011). Dermatopontin Interacts with Fibronectin, Promotes Fibronectin Fibril Formation, and Enhances Cell Adhesion. PubMed Central. [Link]

-

Unamuno, X., et al. (2020). Dermatopontin, A Novel Adipokine Promoting Adipose Tissue Extracellular Matrix Remodelling and Inflammation in Obesity. PubMed Central. [Link]

-

Unamuno, X., et al. (2020). Dermatopontin, A Novel Adipokine Promoting Adipose Tissue Extracellular Matrix Remodelling and Inflammation in Obesity. MDPI. [Link]

-

Okamoto, O., et al. (2006). Dermatopontin, a novel player in the biology of the extracellular matrix. PubMed. [Link]

-

Guo, W., et al. (2017). Dermatopontin inhibits WNT signaling pathway via CXXC finger protein 4 in hepatocellular carcinoma. PubMed Central. [Link]

-

Seetaraman Amritha, J., et al. (2020). Collagen fibril assay The graph represents the effect of Dermatopontin... ResearchGate. [Link]

-

Olczyk, P., et al. (2021). The Role of Extracellular Matrix in Skin Wound Healing. MDPI. [Link]

-

Kooraki, S., et al. (2013). Non-collagenous extracellular matrix protein dermatopontin may play a role as another component of transforming growth factor-β signaling pathway in colon carcinogenesis. PubMed Central. [Link]

-

Purna, S., & Babu, M. (2017). Dermatopontin augments angiogenesis and modulates the expression of transforming growth factor beta 1 and integrin alpha 3 beta 1 in endothelial cells. PubMed. [Link]

-

Chen, Y., et al. (2021). Dermatopontin as a potential pathogenic factor in endometrial cancer. PubMed Central. [Link]

-

Amritha, S., et al. (2020). Dermatopontin in Skeletal Muscle Extracellular Matrix Regulates Myogenesis. Oita University. [Link]

-

Unamuno, X., et al. (2022). Dermatopontin Influences the Development of Obesity-Associated Colon Cancer by Changes in the Expression of Extracellular Matrix Proteins. MDPI. [Link]

Sources

- 1. Dermatopontin - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Dermatopontin Interacts with Fibronectin, Promotes Fibronectin Fibril Formation, and Enhances Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted disruption of dermatopontin causes abnormal collagen fibrillogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dermatopontin, a novel player in the biology of the extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dermatopontin interacts with transforming growth factor beta and enhances its biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Dermatopontin promotes epidermal keratinocyte adhesion via alpha3beta1 integrin and a proteoglycan receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dermatopontin, A Novel Adipokine Promoting Adipose Tissue Extracellular Matrix Remodelling and Inflammation in Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. Dermatopontin inhibits WNT signaling pathway via CXXC finger protein 4 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dermatopontin as a potential pathogenic factor in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dermatopontin expression is decreased in hypertrophic scar and systemic sclerosis skin fibroblasts and is regulated by transforming growth factor-beta1, interleukin-4, and matrix collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Non-collagenous extracellular matrix protein dermatopontin may play a role as another component of transforming growth factor-β signaling pathway in colon carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Binding Affinity of DPTN for the Adenosine A3 Receptor

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the binding characteristics of DPTN (N-[4-(3,5-dimethylphenyl)-5-(4-pyridinyl)-2-thiazolyl]-3-pyridinecarboxamide), a potent and selective antagonist for the adenosine A3 receptor (A3AR). We will delve into the significance of the A3AR as a therapeutic target, the molecular intricacies of its signaling pathways, and the precise methodologies for quantifying the binding affinity of novel ligands like this compound. This document is intended to serve as a practical resource for researchers in pharmacology, medicinal chemistry, and drug development, offering both theoretical grounding and actionable experimental protocols.

The Adenosine A3 Receptor: A Key Modulator in Physiology and Disease

The adenosine A3 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in a multitude of physiological and pathophysiological processes.[1] Unlike other adenosine receptor subtypes (A1, A2A, and A2B), the A3AR exhibits significant species-dependent variations in its amino acid sequence, which can impact ligand binding and pharmacological effects.[2] A3ARs are expressed in various tissues, including the heart, lungs, brain, and immune cells.[3] Their activation has been implicated in cardioprotection, inflammation, and cancer, making them an attractive target for therapeutic intervention.[1][3][4]

Signal Transduction Pathways of the Adenosine A3 Receptor

The A3AR primarily couples to inhibitory G proteins (Gi/o) and Gq proteins, leading to the modulation of multiple downstream signaling cascades.[5] Upon agonist binding, the activation of Gi proteins inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] Concurrently, Gq protein activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[5] The A3AR can also modulate the activity of mitogen-activated protein kinases (MAPKs), further highlighting its complex role in cellular signaling.[3][6]

Caption: Adenosine A3 Receptor Signaling Pathways.

This compound: A Potent and Selective Adenosine A3 Receptor Antagonist

This compound, with the IUPAC name N-[4-(3,5-dimethylphenyl)-5-(4-pyridinyl)-2-thiazolyl]-3-pyridinecarboxamide and CAS Number 325767-87-1, has emerged as a significant pharmacological tool for studying the A3AR.[6] It is a potent and selective antagonist with high affinity for the human A3AR.[6]

Binding Affinity Profile of this compound

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand.

The binding affinity of this compound has been characterized at human, mouse, and rat A3ARs, as well as at other human adenosine receptor subtypes to determine its selectivity.

| Receptor Subtype | Species | Ki (nM) |

| A3AR | Human | 0.36 - 1.65 |

| A3AR | Rat | 8.53 |

| A3AR | Mouse | 9.61 |

| A1AR | Human | >666 |

| A2AAR | Human | >826 |

| A2BAR | Human | 230 |

Data compiled from multiple sources.[7][8]

These data clearly demonstrate the high affinity and selectivity of this compound for the human adenosine A3 receptor. Its antagonist activity has been confirmed in functional assays, such as cAMP accumulation assays.[8]

Experimental Protocol: Determination of this compound Binding Affinity using Radioligand Binding Assays

To ensure the trustworthiness and reproducibility of binding affinity data, a well-validated and meticulously executed protocol is paramount. This section provides a detailed, step-by-step methodology for a competition radioligand binding assay to determine the Ki of this compound for the human adenosine A3 receptor.

Choice of Radioligand: [125I]I-AB-MECA

The most commonly used radioligand for A3AR binding assays is [125I]N6-(4-amino-3-iodobenzyl)-adenosine-5′-N-methyluronamide ([125I]I-AB-MECA).[7] It is a high-affinity agonist radioligand for the A3AR.[7] While it also exhibits some affinity for the A1AR, its high affinity for the A3AR makes it a suitable tool for characterizing A3AR ligands in cell lines overexpressing the receptor.[3]

Experimental Workflow

Caption: Workflow for a Competition Radioligand Binding Assay.

Detailed Methodology

Materials:

-

Cell membranes from a stable cell line overexpressing the human adenosine A3 receptor (e.g., HEK293 or CHO cells).

-

[125I]I-AB-MECA (specific activity ~2000 Ci/mmol).

-

This compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding determinator: A high concentration of a potent, unlabeled A3AR agonist (e.g., 10 µM IB-MECA).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethylenimine.

-

Cell harvester.

-

Gamma counter.

Procedure:

-

Membrane Preparation:

-

Thaw the frozen cell membrane pellet on ice.

-

Resuspend the pellet in ice-cold assay buffer to a final protein concentration of 20-40 µ g/well . Homogenize gently to ensure a uniform suspension.

-

-

Assay Setup:

-

The final assay volume is 100 µL per well.

-

Total Binding (TB) wells: Add 50 µL of assay buffer.

-

Non-Specific Binding (NSB) wells: Add 50 µL of the non-specific binding determinator (10 µM IB-MECA).

-

This compound Competition wells: Add 50 µL of the corresponding this compound serial dilution.

-

Add 25 µL of the [125I]I-AB-MECA solution (at a final concentration close to its Kd, typically ~0.5-1.0 nM) to all wells.

-

Initiate the binding reaction by adding 25 µL of the cell membrane suspension to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation.

-

-

Termination and Filtration:

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Rapidly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Transfer the filters to counting vials and measure the retained radioactivity using a gamma counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

-

Determine IC50:

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [125I]I-AB-MECA.

-

-

Calculate Ki:

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where:

-

[L] is the concentration of the radioligand ([125I]I-AB-MECA).

-

Kd is the equilibrium dissociation constant of the radioligand for the A3AR.

-

-

Synthesis of this compound

The synthesis of this compound (designated as compound 7af in the original publication) and related 4-phenyl-5-pyridyl-1,3-thiazole derivatives has been reported by Miwatashi et al. (2008). The general synthetic route involves the construction of the core 2-amino-4-phenyl-5-pyridyl-thiazole scaffold followed by acylation.

A general approach for the synthesis of the 2-amino-4-phenylthiazole core involves the Hantzsch thiazole synthesis, which is a reaction between an α-haloketone and a thioamide. For the specific synthesis of the this compound core, a substituted phenacyl bromide would be reacted with thiourea.

General Synthetic Scheme Outline:

-

Formation of the α-haloketone: Synthesis of an appropriately substituted 2-bromo-1-(3,5-dimethylphenyl)ethan-1-one.

-

Hantzsch Thiazole Synthesis: Reaction of the α-haloketone with thiourea to form the 2-amino-4-(3,5-dimethylphenyl)thiazole intermediate.

-

Introduction of the Pyridyl Group: A subsequent reaction to introduce the 4-pyridinyl group at the 5-position of the thiazole ring.

-

Acylation: Finally, the 2-amino group of the thiazole is acylated with nicotinoyl chloride (3-pyridinecarbonyl chloride) to yield this compound.

For detailed experimental procedures, including reaction conditions, purification methods, and characterization data, researchers are directed to the primary literature.

Conclusion and Future Perspectives

This compound stands out as a highly potent and selective antagonist of the adenosine A3 receptor, making it an invaluable tool for both in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of this receptor. The methodologies outlined in this guide provide a robust framework for the accurate determination of its binding affinity, a critical parameter in drug discovery and development. Future research may focus on leveraging the structural features of this compound to design novel A3AR antagonists with improved pharmacokinetic properties and therapeutic potential for a range of disorders, including inflammatory diseases, cancer, and neuropathic pain.

References

- Olah, M. E., Gallo-Rodriguez, C., Jacobson, K. A., & Stiles, G. L. (1994). [125I]AB-MECA, a high affinity radioligand for the rat A3 adenosine receptor. Molecular Pharmacology, 45(5), 978–982.

- Fishman, P., & Bar-Yehuda, S. (2003). The A3 adenosine receptor as a new target for cancer therapy.

- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay Using Labeled AB-MECA for the Adenosine A3 Receptor.

- BenchChem. (2025). Application Notes: Radioligand Binding Assay for Adenosine A3 Receptor.

- van der Wenden, E. M., von Frijtag Drabbe Künzel, J., de Groote, M., IJzerman, A. P., & Borea, P. A. (1997). Adenosine A3 receptors: novel ligands and paradoxical effects. Trends in Pharmacological Sciences, 18(7), 247-252.

- BenchChem. (2025).

- Eurofins DiscoverX. (n.d.). A3 Human Adenosine GPCR Binding Agonist Radioligand LeadHunter Assay.

- Gao, Z. G., Duong, H. T., & Jacobson, K. A. (2022). Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. ACS Medicinal Chemistry Letters, 13(4), 586–591.

- Gao, Z. G., Suresh, R. R., & Jacobson, K. A. (2021). Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists. Purinergic Signalling, 17(4), 737–746.

-

PubChem. (n.d.). Diethylenetriaminepentaacetic acid. Retrieved from [Link]

-

Ruixibiotech. (n.d.). This compound dihydrochloride CAS No.325767-87-1. Retrieved from [Link]

- Immunomart. (n.d.). This compound dihydrochloride.

- Tosh, D. K., Paoletta, S., El-Maadawy, A., Toti, K. S., Tchilibon, S., & Jacobson, K. A. (2014). Exploring distal regions of the A3 adenosine receptor binding site: sterically constrained N6-(2-phenylethyl)adenosine derivatives as potent ligands. Journal of Medicinal Chemistry, 57(11), 4847–4861.

- Baraldi, P. G., Cacciari, B., Romagnoli, R., Spalluto, G., & Varani, K. (2002). A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity. Current Pharmaceutical Design, 8(27), 2459-2473.

- Revvity. (n.d.). Tag-lite Adenosine A3 receptor Frozen & Labeled Cells, 200 Assay Points.

-

PubChem. (n.d.). 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile. Retrieved from [Link]

- Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264.

- Miwatashi, S., Arikawa, Y., Matsumoto, T., Uga, K., Torigoe, H., Kanzaki, N., ... & Kawasaki, A. (2008). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as selective adenosine A3 antagonists. Chemical & Pharmaceutical Bulletin, 56(8), 1126-1137.

- Borea, P. A., Varani, K., Vincenzi, F., Baraldi, P. G., Tabrizi, M. A., Merighi, S., & Gessi, S. (2015). The A3 adenosine receptor: history and perspectives. Pharmacological Reviews, 67(1), 74–102.

- Jacobson, K. A. (1998). A3 adenosine receptors: novel ligands and paradoxical effects. Trends in Pharmacological Sciences, 19(5), 184–191.

- Jacobson, K. A., & Costanzi, S. (2012). A3 adenosine receptor antagonists: the first decade. Purinergic Signalling, 8(3), 473–487.

- Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2017). The A3 adenosine receptor: an enigmatic player in cell biology. Cellular and Molecular Life Sciences, 74(12), 2201–2219.

Sources

- 1. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as selective adenosine A3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

DPTN Selectivity for Adenosine Receptor Subtypes: An In-depth Technical Guide

Introduction: The Critical Role of Adenosine Receptor Subtype Selectivity in Drug Discovery

Adenosine is a ubiquitous purine nucleoside that fine-tunes a vast array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptor subtypes exhibit unique tissue distribution and couple to different intracellular signaling cascades, making them attractive therapeutic targets for a spectrum of disorders, including cardiovascular diseases, neurodegenerative disorders, inflammation, and cancer. However, the therapeutic potential of adenosine-based drugs is often hampered by a lack of subtype selectivity, leading to undesirable side effects. Consequently, the development of subtype-selective antagonists is a paramount objective in modern pharmacology. This guide provides a comprehensive technical overview of the adenosine receptor subtype selectivity of 1,3-dipropyl-8-(p-sulfophenyl)xanthine (DPTN), a potent antagonist at the A3 adenosine receptor.

Understanding the Landscape: Adenosine Receptor Signaling Pathways

The differential physiological effects of adenosine are dictated by the specific signaling pathways initiated by each receptor subtype. A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3][4] Conversely, A2A and A2B receptors are predominantly coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase and elevate intracellular cAMP.[1][3][4][5] This fundamental dichotomy in signaling underscores the importance of developing subtype-selective ligands to achieve targeted therapeutic interventions.

Figure 1: Adenosine Receptor Signaling Pathways.

Quantitative Analysis of this compound's Binding Affinity

The selectivity of a ligand is quantitatively defined by its binding affinity (Ki) for different receptor subtypes. A lower Ki value signifies a higher binding affinity. This compound has been systematically evaluated for its affinity at human, mouse, and rat adenosine receptor subtypes, revealing a remarkable selectivity for the A3 receptor, particularly in humans.[6][7][8]

| Receptor Subtype | Human Ki (nM) | Mouse Ki (nM) | Rat Ki (nM) |

| A1 | 162 | 411 | 333 |

| A2A | 121 | 830 | 1147 |

| A2B | 230 | 189 | 163 |

| A3 | 1.65 | 9.61 | 8.53 |

| Data sourced from Gao et al., 2021.[6][7][8] |

As illustrated in the table, this compound exhibits a significantly lower Ki value for the human A3 adenosine receptor (1.65 nM) compared to the A1 (162 nM), A2A (121 nM), and A2B (230 nM) subtypes.[6][7][8] This translates to a selectivity of approximately 98-fold over the A1 receptor, 73-fold over the A2A receptor, and 139-fold over the A2B receptor in humans. While this compound retains its potency at mouse and rat A3 receptors, its selectivity is somewhat diminished compared to the human subtype.[6][8]

Experimental Protocol: Determination of this compound's Affinity via Competitive Radioligand Binding Assay

The following protocol outlines a robust and self-validating method for determining the binding affinity (Ki) of this compound for the four human adenosine receptor subtypes using a competitive radioligand binding assay. This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.

Materials and Reagents

-

Membrane Preparations: Commercially available or in-house prepared cell membranes stably expressing one of the human adenosine receptor subtypes (A1, A2A, A2B, or A3).

-

Radioligands:

-

Unlabeled Ligands:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[22]

-

Adenosine Deaminase (ADA): To remove endogenous adenosine.

-

96-well microplates, filter mats (GF/B or GF/C), vacuum filtration manifold, scintillation counter, and scintillation fluid.

Experimental Workflow

Figure 2: Competitive Radioligand Binding Assay Workflow.

Step-by-Step Methodology

-

Preparation:

-

Prepare serial dilutions of this compound in the assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

-

Treat the membrane preparations with adenosine deaminase (ADA) (2 U/mL) for 30 minutes at room temperature to degrade any endogenous adenosine.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, a fixed concentration of the appropriate radioligand (typically at its Kd value), and the ADA-treated membrane preparation.

-

Non-specific Binding: Add assay buffer, the radioligand, the membrane preparation, and a high concentration of the corresponding non-selective or selective unlabeled antagonist (e.g., 10 µM Theophylline or 1 µM of the selective antagonist).

-

Competition Binding: Add assay buffer, the radioligand, the membrane preparation, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a vacuum filtration manifold.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter mats completely.

-

Place the filter mats in scintillation vials or a compatible microplate, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Perform a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Conclusion: this compound as a Valuable Tool for A3 Receptor Research

The data and methodologies presented in this guide unequivocally establish this compound as a potent and highly selective antagonist for the human A3 adenosine receptor. Its well-characterized binding profile, particularly its significant selectivity over other adenosine receptor subtypes, makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the A3 receptor. The detailed experimental protocol provided herein offers a robust framework for researchers to independently verify and expand upon these findings, ultimately contributing to the development of novel therapeutics targeting the adenosine system.

References

- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Adenosine A2A and A3 Receptors. BenchChem.

- MedchemExpress. (n.d.). DPCPX (PD 116948) | A1 Receptor Antagonist. MedchemExpress.com.

- R&D Systems. (n.d.). SCH 58261 | Adenosine A2a Receptor Antagonists. R&D Systems.

- Wikipedia. (2023, October 26). SCH-58261. Wikipedia.

- Gao, Z. G., Ravi, R. S., & Jacobson, K. A. (2021). Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists. Purinergic Signalling, 17(4), 737–746.

- Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 204–210.

- MedChemExpress. (n.d.). VUF-5574 | Adenosine Receptor Antagonist. MedChemExpress.

- MedchemExpress. (n.d.). MRS 1754 | A2B Antagonist. MedchemExpress.com.

- Tocris Bioscience. (n.d.). DPCPX | Adenosine A1 Receptors. Tocris Bioscience.

- Tocris Bioscience. (n.d.). SCH 58261 | Adenosine A2A Receptors. Tocris Bioscience.

- R&D Systems. (n.d.). DPCPX | Adenosine A1 Receptor Antagonists. R&D Systems.

- Ji, X. D., & Jacobson, K. A. (2001). [3H]MRS 1754, a selective antagonist radioligand for A(2B) adenosine receptors. Biochemical pharmacology, 61(6), 657–663.

- Dubey, R. K., Gillespie, D. G., & Jackson, E. K. (1998). Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts.

- R&D Systems. (n.d.). MRS 1754 | Adenosine A2b Receptor Antagonists. R&D Systems.

- MedchemExpress. (n.d.). SCH 58261 | A2A Receptor Antagonist. MedchemExpress.com.

- ResearchGate. (n.d.). Adenosine receptors and their main signaling pathways. Schematic....

- AdooQ BioScience. (n.d.). MRS 1754 | A2B adenosine receptor antagonist. AdooQ BioScience.

- Montesinos, M. C., & Cronstein, B. N. (2016). Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis. Journal of clinical & cellular immunology, 7(3), 422.

- Tocris Bioscience. (n.d.). MRS 1754 | Adenosine A2B Receptors. Tocris Bioscience.

- ResearchGate. (n.d.). Signaling pathways of Adenosine Receptors A1, A2 and A3. A2 receptors....

- Gao, Z. G., Ravi, R. S., & Jacobson, K. A. (2021). Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists. Purinergic signalling, 17(4), 737–746.

- Gao, Z. G., Ravi, R. S., & Jacobson, K. A. (2021). Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists. Purinergic signalling, 17(4), 737–746.

- BenchChem. (2025). Application Notes and Protocols for Adenosine A1 Receptor Characterization Using Radioligand Binding Assays. BenchChem.

- MedKoo Biosciences. (n.d.). VUF5574 | CAS#280570-45-8 | Adenosine A3 Receptor Antagonist. MedKoo Biosciences.

- BenchChem. (n.d.). A Comparative Guide to A3 Adenosine Receptor Antagonists: MRS1186 versus VUF5574. BenchChem.

- Sigma-Aldrich. (n.d.). Adenosine Receptors. Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rndsystems.com [rndsystems.com]

- 11. SCH-58261 - Wikipedia [en.wikipedia.org]

- 12. SCH 58261 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. [3H]MRS 1754, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. adooq.com [adooq.com]

- 17. MRS 1754 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. medkoo.com [medkoo.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

In Vivo Administration of DPTN: A Technical Guide for Preclinical Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Understanding DPTN and its Target, the A3 Adenosine Receptor

This compound, chemically known as N-[4-(3,5-dimethylphenyl)-5-(4-pyridinyl)-2-thiazolyl]-3-pyridinecarboxamide, is a potent and selective antagonist of the A3 adenosine receptor (A3AR)[1][2]. As a member of the G protein-coupled receptor (GPCR) family, the A3AR is a critical modulator of various physiological and pathophysiological processes, making it a compelling target for therapeutic intervention. A3AR is implicated in inflammation, cancer, and neuropathic pain, and its expression is often upregulated in diseased tissues. This compound's utility as a research tool lies in its high affinity and selectivity for the A3AR across multiple species, including humans, mice, and rats, which facilitates translational research from preclinical models to potential clinical applications[2][3]. This guide provides a comprehensive overview of the in vivo effects of this compound administration, focusing on its mechanism of action, validated experimental applications, and detailed protocols to ensure scientific rigor and reproducibility.

Pharmacological Profile of this compound

The efficacy and selectivity of a pharmacological tool are paramount for the robust interpretation of in vivo data. This compound exhibits a favorable pharmacological profile for an A3AR antagonist, as detailed in the table below.

| Parameter | Species | Value (nM) | Reference |

| Ki (A3AR) | Human | 1.65 | [2] |

| Mouse | 9.61 | [2] | |

| Rat | 8.53 | [2] | |

| Ki (A1AR) | Human | 162 | [2] |

| Mouse | 411 | [2] | |

| Rat | 333 | [2] | |

| Ki (A2AAR) | Human | 121 | [2] |

| Mouse | 830 | [2] | |

| Rat | 1147 | [2] | |

| Ki (A2BAR) | Human | 230 | [2] |

| Mouse | 189 | [2] | |

| Rat | 163 | [2] |

Table 1: In Vitro Binding Affinities (Ki) of this compound for Adenosine Receptor Subtypes.

A crucial aspect of in vivo studies, particularly those targeting the central nervous system, is the ability of a compound to cross the blood-brain barrier. This compound has been shown to readily cross the blood-brain barrier in rats, with a brain-to-plasma concentration ratio of approximately 1, indicating excellent central nervous system penetration[4].

Mechanism of Action: Antagonism of A3AR Signaling

The A3 adenosine receptor primarily couples to the Gi/o family of G proteins. Upon activation by its endogenous ligand, adenosine, A3AR initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream cellular processes. This compound, as a competitive antagonist, binds to the A3AR and blocks the binding of adenosine, thereby preventing the initiation of this signaling cascade.

In Vivo Application: Inhibition of Plasma Extravasation in a Rat Model of Inflammation

A key in vivo application of this compound is in the study of inflammation, specifically in models of vascular permeability. This compound has been shown to effectively prevent plasma extravasation induced by the selective A3AR agonist IB-MECA in rats. This experimental model is crucial for understanding the role of A3AR in inflammatory responses and for evaluating the therapeutic potential of A3AR antagonists.

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo plasma extravasation study using this compound.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pharmacological Profile of DPTN: A Methodological Framework for Investigation

Abstract: The emergence of novel chemical entities necessitates a robust and systematic approach to characterizing their pharmacological properties. This guide outlines a comprehensive framework for the investigation of the pharmacokinetics (PK) and pharmacodynamics (PD) of a hypothetical compound, designated DPTN. As no public-domain data for a compound with this designation currently exists, this document serves as a methodological blueprint, detailing the requisite experimental workflows, data analysis pipelines, and theoretical considerations essential for elucidating the absorption, distribution, metabolism, and excretion (ADME) and the mechanistic action of a new therapeutic candidate.

Part 1: Deconstructing the Pharmacokinetic Journey of this compound

A thorough understanding of a drug's journey through the body is fundamental to its development. The following sections detail the critical experimental assays required to define the pharmacokinetic profile of this compound.

Absorption: Gateway to Systemic Circulation

The initial hurdle for any orally administered therapeutic is its absorption from the gastrointestinal tract into the bloodstream. We must quantify the rate and extent of this process.

Experimental Protocol: Caco-2 Permeability Assay

This in-vitro model is the industry standard for predicting intestinal permeability.

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.

-

Monolayer Integrity Assessment: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. Values above 200 Ω·cm² are typically considered acceptable. A fluorescent marker with low permeability, such as Lucifer Yellow, is also used to verify the integrity of the tight junctions.

-

Permeability Measurement:

-

Apical to Basolateral (A-B): this compound is added to the apical (upper) chamber, and its concentration in the basolateral (lower) chamber is measured over time. This simulates absorption from the gut into the blood.

-

Basolateral to Apical (B-A): this compound is added to the basolateral chamber, and its concentration in the apical chamber is measured. This helps to identify the potential for active efflux.

-

-

Sample Analysis: Samples from both chambers at various time points are analyzed using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to quantify the concentration of this compound.

-

Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Data Interpretation:

| Papp (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |

| < 1 | Low |

| 1 - 10 | Moderate |

| > 10 | High |

An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which could limit its oral bioavailability.

Distribution: Reaching the Target

Once absorbed, this compound will distribute throughout the body. Understanding the extent of this distribution is crucial for predicting efficacy and potential off-target effects.

Experimental Protocol: Plasma Protein Binding Assay

The binding of a drug to plasma proteins, primarily albumin, can significantly impact its free concentration and, therefore, its availability to interact with its target. Rapid equilibrium dialysis (RED) is a common method to assess this.

-

Device Preparation: A RED device, which consists of two chambers separated by a semipermeable membrane, is used.

-

Sample Addition: Plasma from the target species (e.g., human, rat) is added to one chamber, and a buffer solution containing this compound is added to the other.

-

Equilibration: The device is incubated with gentle shaking to allow for equilibrium to be reached between the free and protein-bound drug.

-

Quantification: The concentration of this compound in both the plasma and buffer chambers is determined by LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Significance of Plasma Protein Binding:

| Fraction Unbound (fu) | Implication |

| < 0.01 (Highly bound) | Lower free drug concentration, potentially longer half-life. |

| 0.01 - 0.1 | Moderate binding. |

| > 0.1 (Low binding) | Higher free drug concentration, potentially faster clearance. |

Metabolism: The Biotransformation Cascade

Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for excretion. Identifying the metabolic pathways and the enzymes involved is critical to understanding potential drug-drug interactions.

Experimental Protocol: Metabolic Stability in Liver Microsomes

-

Incubation: this compound is incubated with liver microsomes (which contain key drug-metabolizing enzymes like Cytochrome P450s) and a cofactor, NADPH, to initiate the metabolic reactions.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile.

-

Analysis: The concentration of the parent compound (this compound) remaining at each time point is measured by LC-MS/MS.

-

Half-Life Calculation: The in vitro half-life (t½) is determined from the slope of the natural log of the remaining parent drug concentration versus time.

Excretion: The Final Exit

The final step is the elimination of this compound and its metabolites from the body, typically via the kidneys (urine) or the liver (feces). While in vivo studies are definitive, in vitro assays can provide early indications of the primary route of excretion.

Part 2: Unraveling the Pharmacodynamic Signature of this compound

Pharmacodynamics describes the effects of a drug on the body. This involves identifying the molecular target and quantifying the physiological response.

Target Identification and Engagement

The first step is to identify the specific biological molecule (e.g., receptor, enzyme) with which this compound interacts to produce its effect.

Workflow for Target Identification and Validation

Caption: The therapeutic window, defined by the MEC and MTC, is the target for a successful dosing regimen.

By integrating the data from the pharmacokinetic and pharmacodynamic studies, a comprehensive understanding of this compound's therapeutic potential can be achieved. This iterative process of in vitro and in silico analysis, followed by in vivo validation, forms the bedrock of modern drug development.

References

As "this compound" is a hypothetical compound, no direct references exist. The methodologies described are based on standard practices in the field of pharmacology and drug development. For further reading on these techniques, the following resources are recommended:

-

Title: Assay Development: Fundamentals and Practices Source: Wiley URL: [Link]

-

Title: In Vitro Drug-Drug Interaction Studies - Regulatory Guidance Source: U.S. Food and Drug Administration URL: [Link]

-

Title: Pharmacokinetics: The Dynamics of Drug Absorption, Distribution, Metabolism, and Elimination Source: McGraw-Hill Education URL: [Link]

An In-Depth Technical Guide to DPTN (CAS 325767-87-1): A Potent and Selective Adenosine A3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Therapeutic Potential of Adenosine A3 Receptor Modulation

The adenosine A3 receptor (A3AR) has emerged as a compelling therapeutic target for a spectrum of pathologies, including inflammatory diseases, cancer, and cardiovascular conditions.[1][2] Its unique expression profile and role in mediating diverse cellular responses have spurred the development of selective ligands to dissect its function and exploit its therapeutic potential. This guide provides a comprehensive technical overview of DPTN (CAS 325767-87-1), a potent and selective A3AR antagonist, designed to equip researchers with the foundational knowledge and practical methodologies for its effective utilization in preclinical research.

This compound: Chemical Identity and Physicochemical Properties

This compound, chemically known as N-[4-(3,5-Dimethylphenyl)-5-(4-pyridinyl)-2-thiazolyl]-3-pyridinecarboxamide dihydrochloride, is a synthetic small molecule belonging to the 4-phenyl-5-pyridyl-1,3-thiazole class of compounds.[3] Its dihydrochloride salt form enhances its solubility and stability for research applications.[1]

| Property | Value | Source |

| CAS Number | 325767-87-1 | [4] |

| Molecular Formula | C₂₂H₁₈N₄OS · 2HCl | [4] |

| Molecular Weight | 459.39 g/mol | [4] |

| IUPAC Name | N-[4-(3,5-dimethylphenyl)-5-(4-pyridinyl)-2-thiazolyl]-3-pyridinecarboxamide;dihydrochloride | [5] |

| Appearance | Yellow solid | [6] |

| Purity | ≥98% (HPLC) | [4] |

| Solubility | Soluble to 20 mM in DMSO with gentle warming | [4] |

| Storage | Store at -20°C | [4] |

Mechanism of Action: Selective Antagonism of the Adenosine A3 Receptor

This compound exerts its biological effects through high-affinity binding to and competitive antagonism of the adenosine A3 receptor, a G-protein coupled receptor (GPCR).[3][7] Upon activation by its endogenous ligand, adenosine, the A3AR couples to inhibitory G-proteins (Gαi) and Gq proteins (Gαq), initiating a cascade of intracellular signaling events.[1][8]

By competitively binding to the A3AR, this compound prevents adenosine from activating these downstream pathways. The primary consequence of A3AR antagonism by this compound is the blockade of the Gαi-mediated inhibition of adenylyl cyclase, leading to a prevention of the decrease in intracellular cyclic AMP (cAMP) levels that would normally be induced by an agonist.[5][6] Furthermore, this compound blocks the Gαq-mediated activation of phospholipase C (PLC), which in turn prevents the generation of inositol triphosphate (IP3) and the subsequent release of intracellular calcium (Ca²⁺).[1]

The antagonism of these pathways underlies the observed pharmacological effects of this compound, such as its anti-inflammatory properties and its ability to inhibit plasma extravasation.[1][3]

Figure 1: this compound's antagonistic action on the A3AR signaling pathway.

Quantitative Biological Activity

The potency and selectivity of this compound have been characterized through radioligand binding assays, providing key quantitative metrics for its interaction with adenosine receptor subtypes across different species.

| Receptor Subtype | Species | Kᵢ (nM) | Source |

| A3AR | Human | 0.36 - 1.65 | [4][7] |

| A1AR | Human | >666 | |

| A2AAR | Human | >826 | [3] |

| A3AR | Rat | 1.6 - 8.53 | [7] |

| A1AR | Rat | 333 | [5] |

| A2AAR | Rat | 1147 | [5] |

| A2BAR | Rat | 163 | [5] |

| A3AR | Mouse | 9.61 | [5][9] |

| A1AR | Mouse | 411 | [5] |

| A2AAR | Mouse | 830 | [5] |

| A2BAR | Mouse | 189 | [5] |

These data highlight the high affinity of this compound for the human A3AR, with significantly lower affinity for other adenosine receptor subtypes, underscoring its selectivity.[3] While potent in rodents, a species-dependent variation in affinity is a critical consideration for translational studies.[5]

Experimental Protocols

In Vitro Characterization: Radioligand Competitive Binding Assay

This protocol outlines a standard competitive binding assay to determine the affinity (Kᵢ) of this compound for the human adenosine A3 receptor.

Materials:

-

HEK293 cells stably expressing the human adenosine A3 receptor.

-

Cell membrane preparation buffer (e.g., Tris-HCl with MgCl₂).

-

Radioligand: [¹²⁵I]I-AB-MECA (a high-affinity A3AR agonist).

-

Non-specific binding control: A high concentration of a known A3AR agonist (e.g., IB-MECA).

-

This compound stock solution in DMSO.

-

Scintillation cocktail and vials.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize HEK293-hA3AR cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of [¹²⁵I]I-AB-MECA (typically at its Kₑ).

-

Increasing concentrations of this compound (for the competition curve) or buffer (for total binding) or a saturating concentration of IB-MECA (for non-specific binding).

-

Membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[6]

Figure 2: Workflow for a radioligand competitive binding assay.

In Vivo Efficacy: Plasma Extravasation Model

This protocol, based on the established use of this compound in inhibiting agonist-induced plasma leakage, provides a framework for assessing its in vivo efficacy.[1][3]

Materials:

-

Male Wistar rats (or other suitable rodent model).

-

This compound solution for oral or intraperitoneal administration.

-

Adenosine A3 receptor agonist (e.g., IB-MECA).

-

Evans Blue dye solution (e.g., 0.5% in sterile saline).

-

Anesthetic.

-

Formamide.

-

Spectrophotometer.

Procedure:

-

Animal Acclimatization and Dosing: Acclimatize rats to laboratory conditions. Administer this compound or vehicle to respective groups at a predetermined time before the agonist challenge (e.g., 30-60 minutes). A typical dose of this compound is 10 mg/kg.[3]

-

Anesthesia and Dye Injection: Anesthetize the animals. Inject Evans Blue dye intravenously (e.g., via the tail vein). Evans Blue binds to plasma albumin and serves as a marker for plasma extravasation.

-

Agonist Challenge: After a short circulation time for the dye (e.g., 5 minutes), inject the A3AR agonist IB-MECA intradermally at a specific site (e.g., the dorsal skin).

-

Incubation Period: Allow a set amount of time (e.g., 30 minutes) for the agonist to induce plasma extravasation.

-

Tissue Collection and Dye Extraction: Euthanize the animals and excise the skin at the injection site. Weigh the tissue samples. Incubate the tissue in formamide at an elevated temperature (e.g., 50-60°C) for 24-48 hours to extract the Evans Blue dye.

-

Quantification: Centrifuge the formamide extracts to pellet any tissue debris. Measure the absorbance of the supernatant at a wavelength of approximately 620 nm using a spectrophotometer.

-

Data Analysis: Create a standard curve with known concentrations of Evans Blue in formamide. Calculate the amount of dye extravasated per gram of tissue. Compare the results between the vehicle-treated and this compound-treated groups to determine the inhibitory effect of this compound.

Concluding Remarks for the Research Professional

This compound stands as a valuable pharmacological tool for the investigation of adenosine A3 receptor biology. Its high potency and selectivity, particularly for the human receptor, make it an excellent candidate for in vitro studies aimed at elucidating the role of A3AR in various cellular processes. When planning in vivo experiments, researchers must consider the species-specific differences in affinity to ensure appropriate dosing and interpretation of results. The methodologies outlined in this guide provide a solid foundation for the rigorous evaluation of this compound's therapeutic potential and for advancing our understanding of the A3AR's role in health and disease.

References

-

Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC. (URL: [Link])

-

Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists | Request PDF - ResearchGate. (URL: [Link])

-

Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists - PubMed. (URL: [Link])

-

Involvement of mitogen protein kinase cascade in agonist-mediated human A(3) adenosine receptor regulation - PubMed. (URL: [Link])

-

Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC - NIH. (URL: [Link])

-

Adenosine A3 receptor - Wikipedia. (URL: [Link])

-

Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists - PMC - NIH. (URL: [Link])

-

Functional antagonism at A3 and A2A ARs by this compound (A, B, C, D, and E) and... - ResearchGate. (URL: [Link])

-

Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound dihydrochloride [smolecule.com]

- 3. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as selective adenosine A3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Adenosine A3 R: R&D Systems [rndsystems.com]

- 5. Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of DPTN: A Selective, Cross-Species Adenosine A3 Receptor Antagonist

A Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of DPTN, a pivotal molecule in adenosine receptor research. This compound, chemically known as N-[4-(3,5-dimethylphenyl)-5-(4-pyridinyl)-2-thiazolyl]-3-pyridinecarboxamide, has emerged as a significant research tool due to its potent and selective antagonist activity at the A3 adenosine receptor (A3AR) across multiple species, including humans, mice, and rats. This cross-species activity is a rare and valuable attribute that facilitates translational research. This document details the scientific rationale behind its development, a step-by-step synthesis protocol based on established chemical principles, and the key experimental assays used to validate its biological activity.

Introduction: The Significance of A3 Adenosine Receptor Antagonism

The A3 adenosine receptor (A3AR), a member of the G protein-coupled receptor (GPCR) superfamily, is a key player in numerous physiological and pathophysiological processes. Primarily coupled to inhibitory G proteins (Gi), its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. The A3AR is implicated in inflammation, cancer, cardiac ischemia, and neurodegenerative diseases. Consequently, the development of selective A3AR antagonists is of significant therapeutic interest for conditions such as glaucoma and asthma.[1]

A major hurdle in the preclinical development of A3AR-targeting drugs has been the significant pharmacological differences observed between species. Many potent human A3AR antagonists exhibit weak or no activity at the rodent orthologs, complicating the translation of preclinical findings. This compound stands out as one of the few validated A3AR antagonists that demonstrates potent activity across human, mouse, and rat receptors, making it an invaluable tool for elucidating the role of the A3AR in various disease models.[1][2]

Discovery of this compound: A Structure-Activity Relationship Approach

This compound was discovered as part of a systematic investigation into a novel series of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as potential A3AR antagonists. The foundational research, published by Miwatashi et al. in 2008, aimed to develop potent and selective anti-asthmatic drugs by targeting the A3AR.[3] Their work involved the synthesis and evaluation of numerous analogues, exploring the structure-activity relationships (SAR) of the 4,5-disubstituted thiazole scaffold.

The core hypothesis was that the thiazole ring system could serve as a robust scaffold for positioning aryl and pyridyl groups in a manner conducive to high-affinity binding at the A3AR. Through systematic modifications of the substituents on both the phenyl and pyridyl rings, as well as the amide moiety at the 2-position of the thiazole, compound 7af in their series, later referred to as this compound, was identified as a highly potent and selective human and rat A3AR antagonist.[3] This discovery underscored the importance of the 4-(3,5-dimethylphenyl) and 5-(4-pyridinyl) substitutions for achieving high affinity and the nicotinamide moiety for optimal antagonist activity.

Chemical Synthesis of this compound

The synthesis of this compound can be logically constructed based on the principles of the Hantzsch thiazole synthesis, a classic method for the formation of the thiazole ring, followed by an amide coupling reaction. The overall synthetic strategy involves three main stages: preparation of the key α-bromoketone intermediate, construction of the 2-amino-4,5-disubstituted thiazole core, and the final amide bond formation.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Stage 1: Synthesis of 2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide

-

Reaction Setup: To a solution of 4-acetylpyridine (1.0 eq) in glacial acetic acid, add hydrobromic acid (48%).

-

Bromination: While stirring, add bromine (1.05 eq) dropwise to the solution, maintaining the temperature below 30°C.

-

Reaction: Stir the mixture at room temperature for 4-6 hours.

-